tris[4-(2-methylpropyl)phenyl] phosphate

Catalog No.
S774134
CAS No.
68937-40-6
M.F
C30H39O4P
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tris[4-(2-methylpropyl)phenyl] phosphate

Avoid supply chain risk from restricted PIP (3:1) and fogging failures of volatile TPP. Isobutylated TPP (CAS 68937-40-6) is a halogen-free organophosphate with TSCA-compliant profile, robust char formation, high flash point (290°C), and low volatility (BP >530°C). • Safer substitute for PIP (3:1), avoiding Section 6(h) PBT restrictions. • Prevents outgassing in PU foam and thermoplastic extrusion, ideal for automotive interiors and FR hydraulic fluids. • Dual plasticizer/FR function reduces additive loading. In stock, global shipping.

CAS Number

68937-40-6

Product Name

tris[4-(2-methylpropyl)phenyl] phosphate

IUPAC Name

tris[4-(2-methylpropyl)phenyl] phosphate

Molecular Formula

C30H39O4P

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3

InChI Key

LWYPBQJBRGDLOI-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C

Synonyms

Tris(t-butylphenyl) phosphate, Durad 220B(TM), Isobutylenated phenol phosphate (3:1)

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C

The exact mass of the compound Phenol, isobutylenated, phosphate (3:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

25 g, 100 g, 500 g, 1 kg

tris[4-(2-methylpropyl)phenyl] phosphate (CAS 68937-40-6), commonly referred to as isobutylated triphenyl phosphate, is a premium halogen-free organophosphate ester utilized primarily as a flame retardant, plasticizer, and extreme-pressure (EP) anti-wear additive. Characterized by its three isobutyl-substituted phenyl rings, this compound delivers exceptional thermal stability, low volatility, and robust char-forming capabilities during combustion. In industrial procurement, it serves as a critical functional additive in flexible polyurethane (PU) foams, engineered thermoplastics, and fire-resistant hydraulic fluids, offering a highly effective balance of physical performance and improved regulatory viability compared to legacy triaryl phosphates [1].

Procurement Fit

Halogen-free triaryl phosphate flame retardant plasticizer for flexible PVC, polyurethanes, and elastomers.
High boiling point and flash point support high-temperature processing and long-term thermal stability.
Intermediate phosphorus loading targets a balance between flame retardancy and plasticizing efficiency.

Generic substitution with unalkylated or differently alkylated triaryl phosphates—such as triphenyl phosphate (TPP), tricresyl phosphate (TCP), or phenol, isopropylated phosphate (3:1) (PIP 3:1)—introduces severe regulatory and performance risks. PIP (3:1) is heavily restricted under EPA TSCA Section 6(h) due to its persistent, bioaccumulative, and toxic (PBT) profile, making it a high-risk procurement choice that can halt commercial distribution [1]. Standard TPP suffers from higher volatility, leading to additive loss and 'fogging' during high-temperature polymer processing. Furthermore, legacy TCP formulations carry severe neurotoxic risks associated with ortho-cresol isomers. Procuring the exact tris[4-(2-methylpropyl)phenyl] phosphate structure ensures regulatory compliance while maintaining the required thermal stability and anti-wear properties critical for advanced material specifications [2].

Substitution Risk

Alkyl substitution pattern
Para-isobutyl groups may impart different hydrolytic stability and stress crack resistance compared to unsubstituted TPP or isopropylated TAPs. In-class substitution can alter humidity aging performance.
Phosphorus content balance
This ester sits at an intermediate phosphorus level (~8.5% in commercial grades). Switching to a higher-P product (e.g., TPP) or a bulkier, lower-P analog shifts the flame retardancy/plasticization trade-off and may require formulation rework.
Isomerism and alkylation degree
The exact isomeric composition and degree of alkylation control low-temperature flexibility, compatibility, and long-term color stability in PVC. Even similar triaryl phosphate mixtures may not reproduce these property sets without validation.

TSCA Section 6(h) Compliance vs. PIP (3:1)

Under the EPA's Toxic Substances Control Act (TSCA) Section 6(h) evaluations, phenol, isopropylated phosphate (3:1) (PIP 3:1) was designated as a high-priority PBT substance, triggering severe restrictions on its processing and distribution in lubricants and plastics. In direct comparative assessments, the isobutylated analog (CAS 68937-40-6) scored significantly lower in both human and environmental hazard metrics [1]. This lower hazard profile allows formulators to maintain the flame retardancy and anti-wear performance of an alkylated triaryl phosphate without triggering the commercial bans associated with PIP (3:1).

Evidence DimensionEPA TSCA Human and Environmental Hazard Scoring
Target Compound DataLower hazard score; legally viable for continued commercial distribution in target applications.
Comparator Or BaselinePIP (3:1) (CAS 68937-41-7) - High PBT score resulting in broad EPA commercial bans.
Quantified DifferenceQualitative regulatory threshold crossed (Banned vs. Permitted).
ConditionsEPA TSCA Section 6(h) risk evaluation framework for persistent, bioaccumulative, and toxic chemicals.

Buyers must transition away from PIP (3:1) to comply with federal regulations; this compound provides a direct drop-in structural replacement with a compliant hazard profile.

Hydrolytic Stability
Class-level inference
Reported higher hydrolysis resistance and improved stress crack resistance in PC/ABS and PPO/HIPS blends compared to non-halogenated phosphate esters.
Context for humid aging performance in engineering thermoplastics.
No quantitative comparative data provided by the supplier source.

Thermal Stability vs. Triphenyl Phosphate

The addition of isobutyl groups to the phenyl rings significantly enhances the thermal stability of the phosphate ester. tris[4-(2-methylpropyl)phenyl] phosphate exhibits a boiling point of 534.5 °C and a flash point of 290 °C[1]. In contrast, unalkylated triphenyl phosphate (TPP) has a lower flash point of approximately 220 °C and boils at ~370 °C at standard pressure. During the exothermic manufacturing of flexible polyurethane foams or the high-shear extrusion of engineering plastics, the higher thermal thresholds of the isobutylated compound prevent premature volatilization, ensuring the additive remains in the polymer matrix rather than outgassing.

Evidence DimensionFlash Point and Boiling Point (Thermal Stability)
Target Compound DataFlash Point: 290 °C; Boiling Point: 534.5 °C
Comparator Or BaselineTriphenyl phosphate (TPP) - Flash Point: ~220 °C; Boiling Point: ~370 °C
Quantified Difference+70 °C higher flash point and >160 °C higher boiling point.
ConditionsStandard atmospheric pressure (760 mmHg) thermal analysis.

Higher thermal stability prevents additive loss and toxic outgassing during high-temperature polymer manufacturing, ensuring consistent flame retardancy in the final product.

Phosphorus Content
Cross-study comparable
8.5% P (Disflamoll® 51092) vs. TPP ~9.5% P and TEHP ~5.4% P
Intermediate P loading supports flame retardancy review while retaining plasticizing contribution.
Theoretical comparator values; product specification from one commercial source.

Neurotoxicity Elimination vs. Tricresyl Phosphate

Tricresyl phosphate (TCP) has historically been used as an extreme-pressure and anti-wear additive in aviation and industrial hydraulic fluids; however, commercial TCP contains ortho-cresol isomers (e.g., TOCP) that are known to cause delayed neurotoxicity [1]. tris[4-(2-methylpropyl)phenyl] phosphate provides the same critical phosphorus-based surface passivation and load-carrying capacity on metal surfaces but completely eliminates the presence of ortho-methylated phenyl rings. This structural difference removes the specific metabolic pathway responsible for TOCP-induced neurotoxicity, drastically improving occupational safety for maintenance personnel handling these fluids.

Evidence DimensionPresence of neurotoxic ortho-alkylated isomers
Target Compound Data0% ortho-cresol derivatives (isobutyl groups are strictly para-substituted).
Comparator Or BaselineCommercial Tricresyl Phosphate (TCP) - Contains highly neurotoxic TOCP isomers.
Quantified DifferenceComplete elimination of the delayed neurotoxicity metabolic precursor.
ConditionsOccupational exposure during handling of fire-resistant hydraulic fluids and lubricants.

Allows procurement to meet stringent anti-wear and extreme-pressure specifications in hydraulic fluids without exposing workers to severe neurotoxic hazards.

Data Gap
Data to verify
No direct head-to-head quantitative LOI, volatility, or efficiency data versus TPP or isopropylated TAPs identified in public literature or datasheets.
Selection may require proprietary formulation testing to confirm differential performance.
Evidence remains qualitative and vendor-sourced; independent comparative data needed.

PIP (3:1) Replacement in Fire-Resistant Hydraulic Fluids

Due to its structurally similar alkylated triaryl phosphate backbone but significantly lower EPA TSCA hazard score, this compound is the optimal procurement choice for formulating aviation and industrial fire-resistant hydraulic fluids. It provides the necessary anti-wear (AW) and anti-compressibility properties previously fulfilled by PIP (3:1), ensuring regulatory compliance without requiring a complete redesign of the fluid's base chemistry[1].

Halogen-Free Flame Retardant for Flexible PU Foams

Leveraging its high flash point (290 °C) and low volatility, this compound is highly suited for incorporation into flexible PU foams used in automotive interiors and upholstered furniture. It acts efficiently in both the gas phase and condensed phase to form a protective char layer, replacing toxic halogenated flame retardants and highly volatile unalkylated phosphates that are prone to fogging and outgassing during the exothermic foaming process [2].

Plasticizer and Flame Retardant for Engineering Thermoplastics

The compound's excellent thermal stability (boiling point >530 °C) makes it an ideal dual-function plasticizer and flame retardant for PVC, PC-ABS blends, and TPU. It can withstand the high-shear, high-temperature conditions of thermoplastic extrusion without degrading, ensuring that the final molded components retain their intended flexibility and fire-resistance ratings [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PC/ABS & PPO/HIPS blends for humid environments
Claimed hydrolysis and stress crack resistance
Humid aging tests, stress crack evaluation in target polymer blend
Flexible PVC requiring high tensile strength with flame retardancy
Balanced plasticization and phosphorus-based FR efficiency
Mechanical properties after compound loading, oxygen index (OI) measurement
Polyurethane adhesives and elastomers
Halogen-free, liquid form compatibility with PU and epoxy matrices
Adhesion strength, flame retardancy in cured system, migration resistance
Halogen-free plasticizing systems where low odor is specified
Low odor profile and halogen-free composition
Emission testing (VOC, fogging), regulatory compliance check for indoor applications

Physical Description

Liquid

XLogP3

8.8

UNII

XPE77R3GK8

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 34 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 27 of 34 companies with hazard statement code(s):;
H400 (85.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

68937-40-6
68759-64-8

Wikipedia

Triisobutylenated triphenylphosphate

Use Classification

Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms)

General Manufacturing Information

Fabricated metal product manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastics product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Phenol, isobutylenated, phosphate (3:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

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